5-{4-[(2-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
The compound 5-{4-[2-(2-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic molecule that features multiple functional groups, including an oxazole ring, a piperazine ring, and various aromatic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[2-(2-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a nitrile and an α-haloketone under basic conditions.
Introduction of the piperazine ring: This step involves the reaction of the oxazole intermediate with a piperazine derivative, often under reflux conditions in a suitable solvent.
Attachment of the aromatic systems: The final steps involve the coupling of the piperazine-oxazole intermediate with the appropriate aromatic aldehydes or ketones, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{4-[2-(2-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE: can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings and the piperazine moiety can be oxidized under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring can lead to the formation of a diketone, while reduction of the nitrile group yields the corresponding amine.
Scientific Research Applications
5-{4-[2-(2-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study the interactions of small molecules with biological macromolecules.
Medicine: Potential use as a pharmaceutical agent due to its unique structural features.
Industry: As an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-{4-[2-(2-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-{4-[2-(2-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE: can be compared to other compounds with similar structural features, such as:
Uniqueness
The uniqueness of 5-{4-[2-(2-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C26H26N4O3 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
5-[4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C26H26N4O3/c1-19-7-9-21(10-8-19)11-12-24-28-22(17-27)26(33-24)30-15-13-29(14-16-30)25(31)18-32-23-6-4-3-5-20(23)2/h3-12H,13-16,18H2,1-2H3/b12-11+ |
InChI Key |
JNWATBOWJDKWKX-VAWYXSNFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)COC4=CC=CC=C4C)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)COC4=CC=CC=C4C)C#N |
Origin of Product |
United States |
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